molecular formula C10H11FO B12938856 2-(2-Fluorophenyl)cyclobutan-1-ol

2-(2-Fluorophenyl)cyclobutan-1-ol

Cat. No.: B12938856
M. Wt: 166.19 g/mol
InChI Key: RANOJSJLYWJFTB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzyl chloride with cyclobutanone in the presence of a base, followed by reduction of the resulting ketone to the alcohol . The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide and reducing agents such as lithium aluminum hydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters .

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

2-(2-fluorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H11FO/c11-9-4-2-1-3-7(9)8-5-6-10(8)12/h1-4,8,10,12H,5-6H2

InChI Key

RANOJSJLYWJFTB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C2=CC=CC=C2F)O

Origin of Product

United States

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